molecular formula C10H7IN2O B13277203 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13277203
M. Wt: 298.08 g/mol
InChI Key: ZPGKIZKLFRRIEG-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-iodopyrazole with benzaldehyde under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: 2-(4-Iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-(4-Iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: 2-(4-Azido-1H-pyrazol-1-yl)benzaldehyde.

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    4-(1H-Pyrazol-1-yl)benzaldehyde: Similar structure but with the pyrazole ring attached at a different position on the benzaldehyde moiety.

    2-(1H-Imidazol-1-yl)benzaldehyde:

Uniqueness

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with specific properties.

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H

InChI Key

ZPGKIZKLFRRIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)I

Origin of Product

United States

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